molecular formula C27H22N2O2S2Sn B14628646 2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate CAS No. 57682-82-3

2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate

Cat. No.: B14628646
CAS No.: 57682-82-3
M. Wt: 589.3 g/mol
InChI Key: TZHQDOWNTCTYHI-UHFFFAOYSA-N
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Description

2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-nitrophenyl sulfide with triphenylstannyl ethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiocyanate under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The thiocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the thiocyanate group under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiocyanates depending on the nucleophile used.

Scientific Research Applications

2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiocyanate group can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate
  • 2-[(3-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate
  • 2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl isothiocyanate

Uniqueness

2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from its similar counterparts.

Properties

CAS No.

57682-82-3

Molecular Formula

C27H22N2O2S2Sn

Molecular Weight

589.3 g/mol

IUPAC Name

[2-(2-nitrophenyl)sulfanyl-1-triphenylstannylethyl] thiocyanate

InChI

InChI=1S/C9H7N2O2S2.3C6H5.Sn/c10-7-14-5-6-15-9-4-2-1-3-8(9)11(12)13;3*1-2-4-6-5-3-1;/h1-5H,6H2;3*1-5H;

InChI Key

TZHQDOWNTCTYHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C(CSC4=CC=CC=C4[N+](=O)[O-])SC#N

Origin of Product

United States

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